N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-2-methoxy-N-methylbenzenesulfonamide
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Description
The compound “N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-2-methoxy-N-methylbenzenesulfonamide” belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as NMR . The exact structure would depend on the specific substituents and their positions in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques such as NMR . The exact properties would depend on the specific substituents and their positions in the molecule .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Studies have detailed synthetic routes and chemical properties of related compounds, highlighting the utility of [1,2,4]triazolo[4,3-b]pyridazine derivatives in medicinal chemistry. For instance, the development of synthetic strategies for condensed-azole derivatives showcases the chemical versatility and potential for creating novel therapeutic agents (Kuwahara et al., 1997; Hemming et al., 2014).
Pharmacological Applications
Various studies have reported on the pharmacological potential of compounds with similar structures, indicating applications in treating diseases such as cancer, bacterial infections, and inflammatory conditions. For example, compounds with triazolo and pyridazine components have shown promising antitumor, antimicrobial, and COX-2 inhibitory activities, suggesting their relevance in developing new drugs for cancer, bacterial infections, and pain management (Riyadh, 2011; Hashimoto et al., 2002; Hassan, 2013).
Molecular Mechanisms and Biological Interactions
Research into the biological interactions and mechanisms of action of these compounds has provided insights into their potential therapeutic targets and effects. For example, the inhibition of specific enzymes or receptor antagonism has been explored as mechanisms by which these compounds exert their biological activities, laying the groundwork for further development and optimization of new therapeutic agents (Alafeefy et al., 2015).
Properties
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-5-fluoro-2-methoxy-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN6O3S/c1-25(31(28,29)17-10-14(21)6-7-16(17)30-2)15-11-26(12-15)19-9-8-18-22-23-20(27(18)24-19)13-4-3-5-13/h6-10,13,15H,3-5,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DORAZUDZGANFBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)S(=O)(=O)C5=C(C=CC(=C5)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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